(4-Hydroxy-2-methoxyphenyl)acetonitrile
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Overview
Description
(4-Hydroxy-2-methoxyphenyl)acetonitrile, also known as homovanillonitrile, is a phenolic compound with the molecular formula C9H9NO2. It is characterized by the presence of a hydroxy group at the 4-position and a methoxy group at the 2-position on the phenyl ring, along with an acetonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Hydroxy-2-methoxyphenyl)acetonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 4-hydroxy-2-methoxybenzaldehyde with sodium cyanide in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, yielding the desired acetonitrile compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxy-2-methoxyphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary amines and related compounds.
Substitution: Various substituted phenylacetonitriles.
Scientific Research Applications
(4-Hydroxy-2-methoxyphenyl)acetonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (4-Hydroxy-2-methoxyphenyl)acetonitrile involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxyphenylacetonitrile: Similar structure but with the methoxy group at the 3-position.
4-Methoxyphenylacetonitrile: Lacks the hydroxy group.
4-Hydroxyphenylacetonitrile: Lacks the methoxy group.
Uniqueness
(4-Hydroxy-2-methoxyphenyl)acetonitrile is unique due to the specific positioning of the hydroxy and methoxy groups, which can influence its reactivity and biological activity. This unique structure allows it to participate in specific chemical reactions and exhibit distinct biological properties compared to its analogs .
Properties
CAS No. |
310869-92-2 |
---|---|
Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
2-(4-hydroxy-2-methoxyphenyl)acetonitrile |
InChI |
InChI=1S/C9H9NO2/c1-12-9-6-8(11)3-2-7(9)4-5-10/h2-3,6,11H,4H2,1H3 |
InChI Key |
YLYAGGKEQLWOFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)O)CC#N |
Origin of Product |
United States |
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